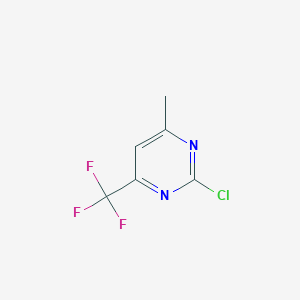

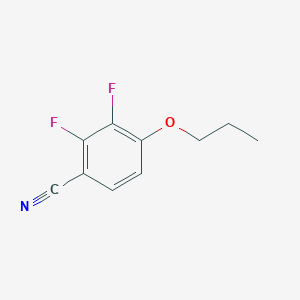

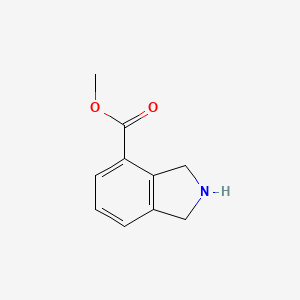

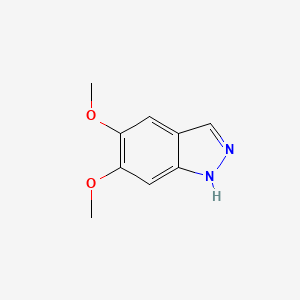

![molecular formula C14H9NO2 B1357677 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid CAS No. 893736-75-9](/img/structure/B1357677.png)

2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid

Übersicht

Beschreibung

2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is a compound that contains two functional groups, a nitrile (−C≡N) and a carboxylic acid . It is a precursor to cyanoacrylates, components of adhesives .

Synthesis Analysis

The synthesis of 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid involves several steps. One key step is the synthesis of the two key intermediates 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN). BCFI was synthesized from valeronitrile and acetyl chloride by three steps with an overall yield of 69%; OTBN was obtained in 86% yield by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran .Molecular Structure Analysis

The molecular structure of 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is complex and involves several functional groups. The introduction of conjugated C=C or C≡C bonds on the parent molecule, (E)-2-cyano-3-(4-(di([1,1′-biphenyl]-4-yl)amino)phenyl)acrylic acid (a), has little effect on the second-order nonlinear optical properties of the molecules .Chemical Reactions Analysis

2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions. For instance, it is used in cyanoacetylation, a process that is about 1000x more acidic than acetic acid, with a pK a of 2.5. Upon heating at 160 °C, it undergoes decarboxylation to give acetonitrile .Physical And Chemical Properties Analysis

2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is a white, hygroscopic solid . It contains two functional groups, a nitrile (−C≡N) and a carboxylic acid . It is a precursor to cyanoacrylates, components of adhesives .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- A study by Ardeleanu et al. (2018) describes synthetic approaches towards 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid, an organic ligand useful for preparing metal-organic frameworks. This process involves the conversion of [1,1′-biphenyl]-4-carboxylic acid through several steps, including iodination, esterification, nucleophilic substitution, and ring closure, indicating the compound's potential in complex organic syntheses (Ardeleanu et al., 2018).

Organic Chemistry and Pharmaceutical Applications

- Research by Buckland and Mcomie (1977) discusses the synthesis of cyclobuta[b]biphenylene-1-carboxylic acid and cyclopenteno[b]biphenylene-1,2,3-trione, showcasing the structural variations and chemical properties of biphenyl carboxylic acid derivatives, which are of interest in organic chemistry and pharmaceutical research (Buckland & Mcomie, 1977).

Liquid Crystal Research

- A study by Hong et al. (1983) synthesized a series of 2'-cyano-4'-n-alkylphenyl-4-n-alkylbiphenylcarboxylates and 4-n-alkylcyclohexyl-p-benzoates. These compounds displayed nematogenic character and negative dielectric anisotropic properties, making them suitable for application in positive GH display devices, indicating their potential use in liquid crystal research (Hong et al., 1983).

Applications in Fluorescence and Photophysics

- Novanna et al. (2020) conducted a study focusing on the microwave-assisted synthesis of 2-amino-3-carboxamide-1,1′-biaryls and their derivatives, showing luminescence in the blue region with large Stokes shifts. This research highlights the applications of these compounds in fluorescence and photophysical studies (Novanna et al., 2020).

Potential in Organic Synthesis

- Tian, Pletnev, and Larock (2003) explored the intramolecular carbopalladation of the cyano group for synthesizing 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. This process involves the reaction of (2-iodophenyl)acetonitrile with internal alkynes, demonstrating the compound's potential in organic synthesis and the formation of complex organic structures (Tian, Pletnev, & Larock, 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid may act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group, which could be derived from 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid, is transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura cross-coupling reaction , which is a key process in the synthesis of various organic compounds .

Result of Action

It is known that the compound is used in the suzuki–miyaura cross-coupling reaction , which is a key process in the synthesis of various organic compounds .

Action Environment

It is known that the suzuki–miyaura cross-coupling reaction, in which this compound is used, is characterized by exceptionally mild and functional group tolerant reaction conditions .

Biochemische Analyse

Biochemical Properties

2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways in which this enzyme is involved . Additionally, this compound can bind to proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid on cells are diverse and significant. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid can affect gene expression and cellular metabolism . Furthermore, this compound has been shown to impact cellular processes such as apoptosis and proliferation, making it a valuable tool for studying these critical cellular functions.

Molecular Mechanism

At the molecular level, 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid exerts its effects through several mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that the effects of 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid on cellular function can persist, with some effects becoming more pronounced over time. For example, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid can induce toxic effects, including liver damage and oxidative stress . These dose-dependent effects highlight the importance of careful dosage control in experimental settings to avoid adverse outcomes.

Metabolic Pathways

2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is involved in several metabolic pathways, particularly those related to amino acid metabolism. This compound can interact with enzymes such as aminotransferases, which play a role in the transamination reactions of amino acids . Additionally, 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid can affect the levels of metabolites in these pathways, leading to changes in metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. For example, this compound can bind to albumin in the bloodstream, facilitating its transport to various tissues . Once inside cells, 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid can be localized to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular transport proteins .

Subcellular Localization

The subcellular localization of 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through interactions with targeting peptides or other localization signals . The localization of 2’-Cyano-[1,1’-biphenyl]-3-carboxylic acid within these compartments can affect its activity and function, contributing to its overall biochemical effects .

Eigenschaften

IUPAC Name |

3-(2-cyanophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVHOPQLBGJNCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602493 | |

| Record name | 2'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893736-75-9 | |

| Record name | 2'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

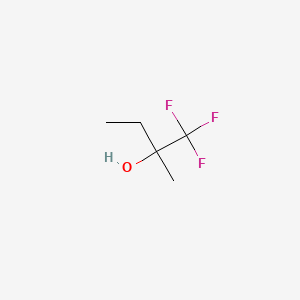

![1-[4-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B1357603.png)